6-(Dimethylamino)nicotinic acid hydrochloride

Beschreibung

Nomenclature and Identification

IUPAC Designation and Alternative Nomenclature

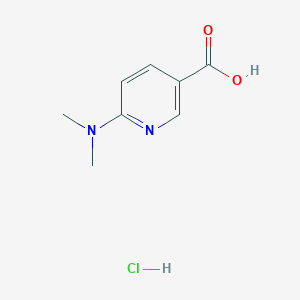

The IUPAC name for this compound is 6-(dimethylamino)pyridine-3-carboxylic acid hydrochloride . This systematic name reflects its structural features: a pyridine ring substituted with a dimethylamino group at position 6 and a carboxylic acid group at position 3, which is neutralized as a hydrochloride salt.

Alternative nomenclature includes:

- 6-(Dimethylamino)nicotinic acid hydrochloride (emphasizing the nicotinic acid backbone).

- 6-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride (describing the pyridine core explicitly).

- AKOS026705693 and F8889-9387 (supplier-specific identifiers).

The compound is also referenced in chemical databases by its protonated form, 6-(dimethylamino)pyridine-3-carboxylate hydrochloride , highlighting the ionic interaction between the carboxylate anion and the hydrochloride counterion.

CAS Registry (1949815-89-7) and Related Identifiers

The CAS Registry Number 1949815-89-7 uniquely identifies this compound in chemical databases. Additional identifiers include:

Structural Representation and Molecular Architecture

The molecular formula C₈H₁₁ClN₂O₂ corresponds to a molecular weight of 202.64 g/mol . The structure comprises:

- A pyridine ring with a dimethylamino (-N(CH₃)₂) group at position 6 and a carboxylic acid (-COOH) group at position 3.

- A hydrochloride salt formed via protonation of the dimethylamino group’s nitrogen, yielding a chloride counterion.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁ClN₂O₂ | |

| Molecular Weight | 202.64 g/mol | |

| SMILES | CN(C)C₁=NC=C(C=C₁)C(=O)O.Cl | |

| InChI Key | HKTUVDWRYSARIR-UHFFFAOYSA-N |

Structural Features :

- Pyridine Core : The aromatic ring provides planar geometry, with electron-withdrawing carboxylic acid and electron-donating dimethylamino groups influencing electronic distribution.

- Substituent Positions :

- Hydrochloride Salt : Enhances stability and aqueous solubility via ionic interactions.

Hydrogen Bonding Sites :

Eigenschaften

IUPAC Name |

6-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTUVDWRYSARIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Procedure (Adapted from Patent CA1167852A):

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-Aminonicotinic acid (3.0 moles), potassium carbonate (3.0 moles), DMF (5.5 L) | Stirred mechanically and refluxed for 60 hours; formation of potassium salt | - |

| 2 | Addition of 3-chloromethylpyridine hydrochloride (3.0 moles) at 100°C over 1 hour | Reaction maintained at 100°C for 1 hour | - |

| 3 | Concentration of reaction mixture under vacuum, addition of ice and water to precipitate product | Product collected, washed until colorless, dried | 34.4% (initial), 76.7% after recrystallization from toluene |

This method highlights the importance of DMF as the solvent, as alternative solvents such as water, acetone/water mixtures, ethanol, or acetonitrile resulted in significantly lower yields. The elevated temperature (100–140°C) and prolonged reaction times are critical for successful conversion.

Solvent and Temperature Effects

The choice of solvent and reaction temperature profoundly influences the yield and purity of the product:

- Dimethylformamide (DMF): The preferred solvent due to its ability to dissolve both organic and inorganic reactants and withstand high temperatures without decomposition, enabling high yields of the nicotinyl ester intermediate.

- Temperature: Reaction temperatures between 100°C and 140°C optimize the nucleophilic substitution step, balancing reaction rate and product stability.

Other solvents tested (water, dimethoxyethane, acetone/water mixtures, dioxane, dimethyl sulfoxide, ethanol, acetonitrile) were ineffective in achieving high yields, underscoring DMF’s unique suitability.

Alternative Synthetic Approaches

Other literature sources describe the use of coupling agents such as carbonyl diimidazole (CDI) and activating esters for amide bond formation involving nicotinic acid derivatives:

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CDI Activation | Nicotinic acid, CDI, potassium salt of diethyl malonate, MgCl2, THF | Stirring at 10°C to room temperature for 16 h | 24.7% | Produces 3-oxo-3-pyridin-3-yl-propionic acid ethyl ester, a precursor for further functionalization |

| HATU Coupling | Nicotinic acid, HATU, diisopropylethylamine, DMAP, DMF | Room temperature stirring for 2 h | ~100% (for amide formation) | Useful for amide bond formation but not directly for dimethylamino substitution |

These methods illustrate the versatility of nicotinic acid chemistry but are more suited for related derivatives than direct synthesis of this compound.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Starting Material | 6-Aminonicotinic acid | Purity critical for yield |

| Base | Sodium carbonate or potassium carbonate | Equimolar amounts |

| Solvent | Dimethylformamide (DMF) | Essential for high yield |

| Temperature | 100°C - 140°C | Reflux or controlled heating |

| Reaction Time | 1 to 60 hours (depending on step) | Longer times favor completion |

| Alkylating Agent | 3-Chloromethylpyridine hydrochloride | Reactant for nucleophilic substitution |

| Work-up | Concentration in vacuo, ice/water precipitation, washing | Removes impurities |

| Purification | Recrystallization from toluene | Enhances purity and yield |

| Yield | Up to 76.7% after recrystallization | Dependent on conditions |

Research Findings and Considerations

- The reaction proceeds via formation of the alkali salt of 6-aminonicotinic acid, which enhances nucleophilicity for substitution.

- DMF’s high polarity and boiling point facilitate the reaction without side product formation.

- The use of 3-chloromethylpyridine hydrochloride is preferred over other chloromethyl derivatives for better reactivity.

- Recrystallization is necessary to achieve high purity and improve yield from crude product.

- Attempts to use alternative solvents or lower temperatures result in incomplete reactions or low yields.

Wissenschaftliche Forschungsanwendungen

Nicotinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to 6-(dimethylamino)nicotinic acid hydrochloride exhibit high potency and selectivity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. These receptors are implicated in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression .

- Case Study : A study demonstrated that derivatives of this compound could act as partial agonists at α4β2-nAChRs, potentially offering therapeutic benefits with reduced side effects compared to traditional nicotine-based treatments .

Antidepressant Effects

The compound has shown promise in preclinical models for its antidepressant-like effects. Prolonged exposure to this compound was associated with reduced depressive behaviors in animal models, suggesting its utility as a treatment for mood disorders .

- Case Study : In a forced swim test, analogs of this compound exhibited significant reductions in immobility time, indicative of antidepressant activity. This suggests a mechanism whereby modulation of nAChRs may alleviate depressive symptoms .

Neuroprotective Properties

This compound may also possess neuroprotective properties. Research has indicated that nicotinic ligands can protect against neurodegeneration by promoting neuronal survival and reducing apoptosis under stress conditions .

- Data Table: Neuroprotective Effects

| Study Reference | Model Used | Observed Effect |

|-----------------|---------------------|--------------------------------------|

| | Mouse model | Reduced neuronal death under stress |

| | In vitro assays | Increased cell viability |

Cosmeceuticals

Nicotinic acid derivatives have been explored for their applications in skin care products due to their ability to enhance skin barrier function and improve skin texture. The incorporation of compounds like this compound into formulations may enhance efficacy in treating skin conditions such as acne and hyperpigmentation .

Agrochemicals

The compound is also being investigated as an intermediate in the synthesis of agrochemicals. Its chemical properties allow for modifications that can lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .

Wirkmechanismus

The mechanism of action of 6-(Dimethylamino)nicotinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Position: The 6-position substituent (e.g., dimethylamino vs. aminomethyl) significantly impacts electronic distribution.

- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility and stability, which is critical for biological applications .

Biologische Aktivität

6-(Dimethylamino)nicotinic acid hydrochloride, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by a dimethylamino group attached to the pyridine ring of nicotinic acid, which may influence its pharmacological properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1949815-89-7

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 202.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as receptors and enzymes. Its mechanism can be summarized as follows:

- Receptor Interaction : The compound may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.

- Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic pathways, thereby altering cellular functions and responses.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties against various pathogens. For instance:

- Study Findings : In a study evaluating several acylhydrazones derived from nicotinic acid, compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Acylhydrazone derivative | 1.95 | Staphylococcus epidermidis |

Anticancer Potential

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that certain nicotinic acid derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Due to its structural similarity to neurotransmitters, this compound may exhibit neuroprotective effects:

- Neurotransmitter Release : It may enhance the release of acetylcholine, potentially improving cognitive functions and memory in models of neurodegenerative diseases .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study synthesized several derivatives from nicotinic acid and tested their antimicrobial activity. The results indicated that certain modifications significantly enhanced their efficacy against resistant strains . -

Cytotoxicity Assessment :

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Results showed selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential . -

Molecular Docking Studies :

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with nAChRs and other relevant enzymes, supporting its proposed mechanisms of action .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(dimethylamino)nicotinic acid hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) at the 6-position of nicotinic acid derivatives with dimethylamine under acidic conditions, followed by hydrochloride salt formation. Key reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling and triethylamine as a base to neutralize HCl byproducts . Reaction optimization may involve varying solvent polarity (e.g., DMF for high solubility) and temperature (25–60°C) to balance reaction rate and side-product formation. Yields >80% are achievable with stoichiometric control of dimethylamine and excess HCl to ensure complete protonation .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm dimethylamino group integration ( ~2.8–3.2 ppm for N(CH)) and aromatic proton signals.

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) coupled with mass spectrometry to verify molecular ion peaks ([M+H] at m/z ≈ 215) and purity (>95%) .

- Elemental Analysis : Validate chloride content via combustion analysis or ion chromatography .

Q. How can researchers purify this compound to meet pharmacopeial standards?

- Methodological Answer : Recrystallization from ethanol/water mixtures (4:1 v/v) at 0–4°C effectively removes unreacted starting materials. For trace impurities, use activated charcoal treatment followed by vacuum filtration. Confirm purity via melting point analysis (expected range: 210–215°C with decomposition) and TLC (R ≈ 0.3 in ethyl acetate/methanol 9:1) .

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Test buffered solutions (pH 1–12) at 25°C and 40°C. LC-MS monitoring reveals hydrolysis products (e.g., nicotinic acid derivatives) under strongly acidic/basic conditions. The compound is most stable at pH 4–6 due to protonated dimethylamino group reducing nucleophilic attack .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store lyophilized samples at −20°C in argon-filled vials to prevent hygroscopic degradation .

Q. What computational strategies can predict reaction pathways for synthesizing this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution. Molecular dynamics simulations predict solvent effects on reaction kinetics. Software like Gaussian or ORCA integrates with cheminformatics tools (e.g., RDKit) to screen substituent effects on yield and regioselectivity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer : Cross-validate using:

- X-ray Diffraction : Resolve tautomeric forms or protonation states that NMR alone cannot distinguish.

- Dynamic NMR : Detect slow-exchange processes (e.g., rotamers) by variable-temperature NMR.

- Solid-State NMR : Compare with solution-state data to identify polymorphism or crystallographic packing effects .

Q. What reactor designs are optimal for scaling up the synthesis of this compound?

- Methodological Answer : Use continuous-flow reactors with:

- Microfluidic Channels : Enhance heat/mass transfer for exothermic dimethylamine reactions.

- In-line Analytics : UV-vis or FTIR probes for real-time monitoring of intermediate formation.

- Corrosion-Resistant Materials : Hastelloy or glass-lined steel to withstand HCl byproducts .

Q. How can degradation products of this compound be identified and quantified in environmental samples?

- Methodological Answer : Employ high-resolution LC-QTOF-MS with isotopic pattern matching. Use SPE (solid-phase extraction) cartridges (C18 or mixed-mode) to concentrate trace analytes from water samples. Degradation pathways (e.g., hydrolysis or photolysis) are modeled using QSAR (quantitative structure-activity relationship) software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.